Adenosine 5'-diphosphate-13C10 (dilithium)
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Overview
Description
Adenosine 5’-diphosphate-13C10 (dilithium) is a stable isotope-labeled compound of adenosine 5’-diphosphate. It is a nucleoside diphosphate and a product of ATP dephosphorylation by ATPases. This compound is labeled with carbon-13, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the adenosine 5’-diphosphate molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific enzymes or chemical reagents that facilitate the incorporation of the isotope into the desired position within the molecule .
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotope labeling .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of adenosine 5’-diphosphate-13C10 (dilithium) can lead to the formation of adenosine 5’-triphosphate-13C10, while reduction can result in the formation of adenosine .
Scientific Research Applications
Adenosine 5’-diphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ATP metabolism.
Molecular Biology: Employed in studies involving nucleic acid synthesis and degradation.
Medicine: Utilized in research related to platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
Adenosine 5’-diphosphate-13C10 (dilithium) exerts its effects by interacting with specific molecular targets, such as P2T purinoceptors. These interactions lead to the induction of platelet aggregation and inhibition of stimulated adenylate cyclase. The compound’s mechanism of action involves the modulation of intracellular signaling pathways that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate: The unlabeled version of the compound.
Adenosine 5’-triphosphate-13C10 (dilithium): Another stable isotope-labeled compound used in similar research applications.
Adenosine 5’-monophosphate-13C10 (dilithium): A related compound with a different number of phosphate groups
Uniqueness
Adenosine 5’-diphosphate-13C10 (dilithium) is unique due to its specific labeling with carbon-13, which allows for precise tracking and quantification in various biochemical and molecular biology studies. This labeling provides a distinct advantage in research applications where isotopic labeling is essential for accurate measurements and analysis .
Properties
Molecular Formula |
C10H13Li2N5O10P2 |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
dilithium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
YCWSTXGQZUYBEW-ODQJVVOMSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
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